2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide , also known by its chemical formula C₁₀H₁₁ClN₂O₂ , is a synthetic organic compound. It belongs to the class of amides and exhibits interesting pharmacological properties. The compound’s systematic name provides insights into its structure: it contains a chlorine atom, a cyanoethyl group, and a methoxyphenyl moiety attached to a propanamide backbone.
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-aminoethanenitrile (also known as 2-cyanoethylamine ). The resulting intermediate is then treated with thionyl chloride to introduce the chlorine atom, leading to the formation of 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide . The overall process ensures the incorporation of the desired functional groups.
Molecular Structure Analysis
The molecular structure of this compound reveals a central propanamide core with the following substituents:
- A 2-chloro group attached to the α-carbon position.
- A cyanoethyl group linked to the nitrogen atom.
- A methoxyphenyl group extending from the carbonyl carbon .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Hydrolysis : The amide bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Reduction : Reduction of the cyano group can lead to the formation of an amine.
- Substitution Reactions : The chlorine atom can participate in nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a temperature around 100°C .
- Solubility : It is moderately soluble in organic solvents like acetone and methanol .
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Scientific Research Applications
Synthesis of New Compounds and Inhibitors
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing a variety of heterocyclic compounds involving structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide. These compounds were tested for their activities against enzymes like lipoxygenase (Aziz-ur-Rehman et al., 2016).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives, including structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, were synthesized and assessed for their antimicrobial and cytotoxic activities, showing significant potential (Dawbaa et al., 2021).
Solubility and Material Studies
Solubility in Solvent Mixtures
The solubility of similar propanamide compounds in various solvent mixtures was studied, providing insights into their physical properties and potential applications in different formulations (Pascual et al., 2017).
Non-Linear Optical Material
N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, was explored for its potential as an organic electro-optic and non-linear optical material, indicating diverse application possibilities in the field of optics (Prabhu & Rao, 2000).
Binding Affinity and Molecular Interactions
Melatonin Receptor Binding
Research on substituted phenylalkyl amides, closely related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide, aimed to investigate the binding site of the melatonin receptor, suggesting implications for the development of therapeutic agents (Garratt et al., 1996).
Molecular Docking for COVID-19 Protease
A detailed quantum chemical analysis, including molecular docking, of a similar compound, 2-chloro-N-(p-tolyl)propanamide, indicated its potential as a medicinal inhibitor for COVID-19, showcasing the versatility of these compounds in drug discovery (Pandey et al., 2020).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.
- Irritant : The compound may be irritating to the skin and eyes.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Future research should focus on:
- Investigating the compound’s biological activity and potential therapeutic applications.
- Assessing its pharmacokinetics and pharmacodynamics.
- Identifying any related analogs or derivatives with improved properties.
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHOLBFYDFNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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